
Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of benzoic acid, featuring various functional groups such as hydroxyl, methyl, nitro, and oxopropyl, which contribute to its diverse reactivity and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester typically involves multi-step organic reactions. The starting material is often benzoic acid, which undergoes a series of functional group transformations:
Nitration: Introduction of the nitro group (-NO2) to the benzoic acid ring.
Hydroxylation: Addition of a hydroxyl group (-OH) at the ortho position relative to the carboxyl group.
Methylation: Introduction of a methyl group (-CH3) at the meta position.
Oxopropylation: Addition of an oxopropyl group (-COCH3) at the para position.
Esterification: Conversion of the carboxyl group to a methyl ester (-COOCH3).
These reactions are typically carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency.
化学反应分析
Types of Reactions
Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The hydroxyl and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to revert to the carboxylic acid form.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group results in the corresponding carboxylic acid.
科学研究应用
Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to diverse physiological effects.
相似化合物的比较
Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: can be compared with other benzoic acid derivatives:
Benzoic acid, 2-hydroxy-3-nitro-4-methyl-: Lacks the oxopropyl group, resulting in different reactivity and applications.
Benzoic acid, 2-hydroxy-6-methyl-3-nitro-: Missing the oxopropyl and ester groups, leading to distinct chemical properties.
Benzoic acid, 2-hydroxy-4-(2-oxopropyl)-: Does not contain the nitro group, affecting its potential biological activity.
The unique combination of functional groups in This compound makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89586-50-5 |
|---|---|
分子式 |
C12H13NO6 |
分子量 |
267.23 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C12H13NO6/c1-6-4-8(5-7(2)14)10(13(17)18)11(15)9(6)12(16)19-3/h4,15H,5H2,1-3H3 |
InChI 键 |
YCXVKQVEWMTNSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)[N+](=O)[O-])CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
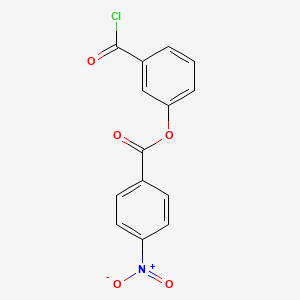
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
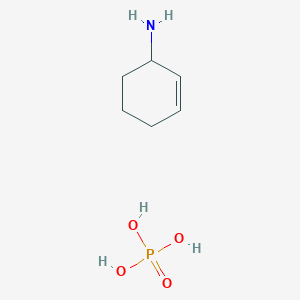
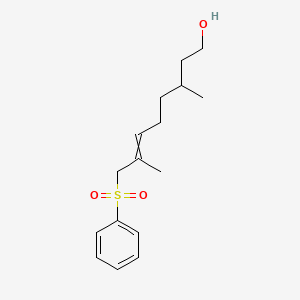
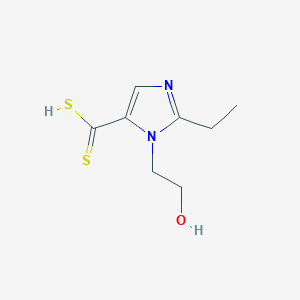
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
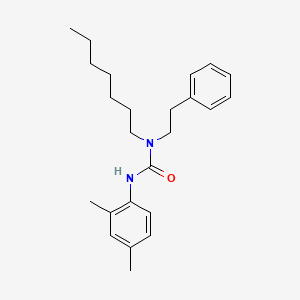
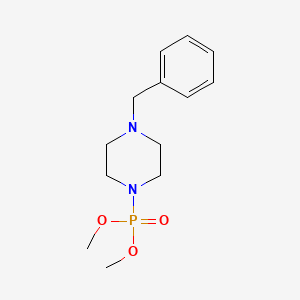
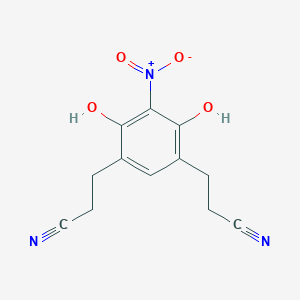
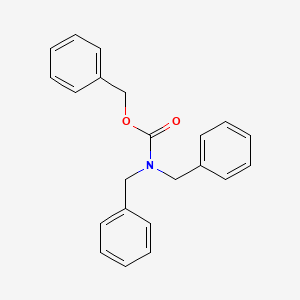
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
